5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide 5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18525183
InChI: InChI=1S/C10H6F3N3O2S/c11-10(12,13)8-5(9(18)16-14-4-17)3-7-6(15-8)1-2-19-7/h1-4H,(H,14,17)(H,16,18)
SMILES:
Molecular Formula: C10H6F3N3O2S
Molecular Weight: 289.24 g/mol

5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide

CAS No.:

Cat. No.: VC18525183

Molecular Formula: C10H6F3N3O2S

Molecular Weight: 289.24 g/mol

* For research use only. Not for human or veterinary use.

5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide -

Specification

Molecular Formula C10H6F3N3O2S
Molecular Weight 289.24 g/mol
IUPAC Name N-[[5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl]amino]formamide
Standard InChI InChI=1S/C10H6F3N3O2S/c11-10(12,13)8-5(9(18)16-14-4-17)3-7-6(15-8)1-2-19-7/h1-4H,(H,14,17)(H,16,18)
Standard InChI Key RISVCUQQHGNFRR-UHFFFAOYSA-N
Canonical SMILES C1=CSC2=C1N=C(C(=C2)C(=O)NNC=O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide possesses the molecular formula C₁₀H₆F₃N₃O₂S and a molecular weight of 289.23 g/mol . The structure integrates a fused thiophene-pyridine ring system, a trifluoromethyl (-CF₃) substituent at the 5-position, and a formylhydrazide group (-CONHNHCHO) at the 6-carboxylic acid position.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number390357-06-9
Molecular FormulaC₁₀H₆F₃N₃O₂S
Molecular Weight289.23 g/mol
MDL NumberMFCD00203164

Structural Features and Reactivity

The trifluoromethyl group enhances electron-withdrawing effects, potentially stabilizing the aromatic system and influencing reactivity at adjacent positions. The formylhydrazide moiety introduces nucleophilic character, enabling participation in condensation reactions—a trait common to hydrazide derivatives used in heterocyclic synthesis .

Synthesis and Production Pathways

Synthetic Strategies

While explicit synthetic routes for this compound remain undocumented in publicly available literature, its structure suggests a multi-step derivation from 5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid. A plausible pathway involves:

  • Hydrazide Formation: Reaction of the carboxylic acid with hydrazine to yield the corresponding hydrazide.

  • Formylation: Treatment with formylating agents (e.g., formic acid or acetic-formic anhydride) to introduce the formyl group .

Industrial-Scale Challenges

The high cost ($499.94/5 mg) indicates challenges in large-scale production, likely due to:

  • Low yields in hydrazide functionalization steps.

  • Purification difficulties arising from the compound’s polarity and solubility limitations.

Applications in Scientific Research

Pharmaceutical Intermediates

Formylhydrazide derivatives are frequently employed as intermediates in antitubercular and anticancer agent synthesis. For example, isoniazid, a frontline tuberculosis drug, features a hydrazide group critical for activity . While biological data for this specific compound are absent, structural analogs suggest potential protease or kinase inhibitory activity.

Agrochemical Development

The trifluoromethyl group’s lipophilicity could enhance the bioavailability of agrochemicals. Similar compounds demonstrate herbicidal and fungicidal properties, though targeted studies are required to validate efficacy .

Application AreaRationale
Drug DiscoveryHydrazide-mediated target binding
Pesticide FormulationCF₃ group enhances penetration
Coordination ChemistryHydrazide as a ligand donor

Pharmacological and Toxicological Profile

Bioactivity Considerations

  • Hydrazides may exhibit hepatotoxicity.

  • Fluorinated compounds can persist in biological systems, raising bioaccumulation concerns.

SupplierLocationPackagingPrice
Peakdale MolecularUnited Kingdom5 mg$499.94

Cost-Benefit Considerations

The high price-to-mass ratio suggests use in small-scale exploratory studies rather than bulk applications. Researchers must weigh synthetic feasibility against procurement costs.

Future Research Directions

Priority Investigations

  • Synthetic Optimization: Develop high-yield routes using flow chemistry or enzymatic catalysis.

  • Biological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibitory activity.

  • Structure-Activity Relationships: Modify the hydrazide group to assess pharmacological enhancements.

Collaborative Opportunities

Academic-industry partnerships could accelerate applications, particularly in addressing synthetic bottlenecks and expanding commercial access.

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